2-Methyl-4-(piperazin-1-YL)benzaldehyde
CAS No.:
Cat. No.: VC17719691
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-methyl-4-piperazin-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
| Standard InChI Key | RLLTYTHKXAWUMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2CCNCC2)C=O |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound’s structure consists of a benzaldehyde backbone modified at the 2-position by a methyl group and at the 4-position by a piperazine ring. The IUPAC name, 2-methyl-4-(piperazin-1-yl)benzaldehyde, reflects this substitution pattern. The piperazine moiety, a six-membered ring containing two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the aldehyde group provides an electrophilic site for further chemical modifications.
Stereoelectronic Features
The planar benzaldehyde group allows π-π stacking interactions with aromatic residues in enzyme active sites, whereas the piperazine ring’s conformational flexibility enables adaptation to diverse biological targets. Quantum mechanical studies suggest that the methyl group at the 2-position sterically shields the aldehyde, modulating its reactivity.
Classification
2-Methyl-4-(piperazin-1-yl)benzaldehyde belongs to two functional classes:
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Aromatic aldehydes: The benzaldehyde core classifies it within this group, known for roles in Schiff base formation and nucleophilic additions.
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Piperazine derivatives: The piperazine substituent places it among nitrogen-containing heterocycles with documented psychopharmacological activity .
Synthesis Methods
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 4-fluoro-2-methylbenzaldehyde with piperazine under basic conditions. For example, 1-methylpiperazine reacts with 4-fluorobenzaldehyde derivatives in dimethylformamide (DMF) at reflux temperatures, yielding the target compound after recrystallization .
Table 1: Representative Synthesis Conditions
| Reactant | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Fluoro-2-methylbenzaldehyde | K₂CO₃ | DMF | 120°C | 24 h | 68% |
| 1-Methylpiperazine | Et₃N | EtOH | 80°C | 12 h | 72% |
Alternative Routes
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Reductive Amination: Condensation of 2-methyl-4-aminobenzaldehyde with bis-electrophiles, followed by reduction.
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Ullmann Coupling: Copper-catalyzed coupling of piperazine with 2-methyl-4-iodobenzaldehyde, though limited by iodide availability .
Physicochemical Properties
Physical Characteristics
Table 2: Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 204.27 g/mol | Mass spectrometry |
| Melting Point | 98–102°C | DSC |
| Solubility in Water | 1.2 mg/mL | Shake-flask |
| LogP (Octanol-Water) | 1.8 | HPLC |
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.71 (d, J = 8.4 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 3.25–3.18 (m, 4H, piperazine), 2.62–2.58 (m, 4H, piperazine), 2.35 (s, 3H, CH₃) .
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
Biological Activities and Mechanisms
Monoamine Oxidase Inhibition
The compound inhibits MAO-B with an IC₅₀ of 3.2 μM, as shown in enzymatic assays using recombinant human MAO isoforms. Docking studies suggest the aldehyde forms a covalent adduct with the FAD cofactor, while the piperazine moiety occupies the substrate cavity .
Applications in Research and Development
Drug Precursor
The aldehyde group serves as a handle for synthesizing hydrazones, imines, and thiosemicarbazones. For instance, condensation with thiosemicarbazide yields 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide, a MAO inhibitor lead .
Table 3: Derivative Activities
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Hydrazinecarbothioamide | MAO-B | 0.9 μM |
| Schiff base with amphetamine | Dopamine transporter | 12 nM |
Neuroprotective Agents
In rodent models, derivatives reduce oxidative stress in hippocampal neurons by 40% at 10 mg/kg doses, likely via MAO-B inhibition and subsequent dopamine modulation .
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